(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate, also known as Mycotrienin II, is an ansamycin antibiotic isolated from Streptomyces species. It is closely related to other ansamycins such as cytotrienins and trienomycins. This compound exhibits potent activity against tumor cell lines and inhibits osteoclastic bone resorption .
Vorbereitungsmethoden
(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate is produced by Streptomyces collinus and Streptomyces rishiriensis. The biosynthesis involves the assembly of polyketide chains using 3-amino-5-hydroxybenzoic acid as a starter unit. The gene encoding AHBA synthase catalyzes the final step of AHBA biosynthesis in the aminoshikimate pathway . Industrial production methods typically involve fermentation processes using these Streptomyces strains under controlled conditions .
Analyse Chemischer Reaktionen
(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include hydroquinone derivatives and other modified ansamycins .
Wissenschaftliche Forschungsanwendungen
(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate has several scientific research applications:
Wirkmechanismus
(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate exerts its effects by inhibiting the translation elongation factor eEF1A1, which is responsible for delivering aminoacyl-tRNAs to ribosomes during mRNA translation. This inhibition disrupts protein synthesis, leading to antiproliferative effects on tumor cells . Additionally, it inhibits parathyroid hormone-stimulated bone resorption in a concentration-dependent manner .
Vergleich Mit ähnlichen Verbindungen
(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate is structurally related to other ansamycins such as:
Cytotrienin A: Inhibits translation elongation by a mechanism similar to ansatrienin B.
Didemnin B: Targets the translation elongation factor eEF1A1, similar to ansatrienin B.
Nannocystin A: Also targets eEF1A1 and exhibits potent antiproliferative activities.
This compound is unique due to its specific inhibition of parathyroid hormone-stimulated bone resorption and its potent activity against tumor cell lines .
Biologische Aktivität
The compound (15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate, commonly referred to as Mycotrienin II , is an ansamycin antibiotic derived from Streptomyces species. This compound has garnered attention due to its significant biological activities, particularly its cytotoxic effects against various tumor cell lines and its potential applications in cancer therapy.
Mycotrienin II has the following chemical characteristics:
- Molecular Formula : C36H50N2O8
- Molecular Weight : 638.8 g/mol
- CAS Number : 82189-04-6
The primary mechanism through which Mycotrienin II exerts its biological effects is the inhibition of the translation elongation factor eEF1A1. This factor is crucial for delivering aminoacyl-tRNAs to ribosomes during protein synthesis. By disrupting this process, Mycotrienin II demonstrates potent antiproliferative effects on tumor cells .
Anticancer Activity
Research indicates that Mycotrienin II exhibits significant activity against various cancer cell lines. It has shown effectiveness in:
- Inhibiting tumor cell proliferation : The compound has been tested against several tumor cell lines, demonstrating IC50 values indicating its potency in inhibiting cell growth.
- Enhancing the efficacy of existing chemotherapeutics : Mycotrienin II has been reported to potentiate the actions of established antitumor agents such as 5-fluorouracil and cisplatin .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety and effectiveness of Mycotrienin II on normal and cancerous cell lines:
- In studies involving L929 cells (mouse fibroblast), varying concentrations of Mycotrienin II were tested over 24 and 48 hours.
Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
---|---|---|
200 | 77 | 68 |
100 | 92 | 92 |
50 | 74 | 67 |
25 | 97 | 103 |
12 | 109 | 121 |
These results indicate that while higher concentrations reduce viability significantly, lower concentrations can enhance metabolic activity in certain conditions .
Antimicrobial Activity
Mycotrienin II also displays antimicrobial properties:
- It has been shown to be effective against various Gram-positive bacteria and fungi.
- The compound's structure contributes to its ability to disrupt microbial growth by targeting specific cellular mechanisms .
Case Studies
Several studies have highlighted the biological activity of Mycotrienin II:
- Study on Tumor Cell Lines : A study published in a peer-reviewed journal demonstrated that Mycotrienin II significantly inhibited the growth of breast cancer cells in vitro, with a notable reduction in cell viability observed at concentrations as low as 10 µM.
- Combination Therapy Research : Another study explored the synergistic effects of Mycotrienin II with cisplatin in ovarian cancer models, revealing enhanced apoptosis rates compared to treatment with cisplatin alone.
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties of Mycotrienin II indicated strong activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 15.62 µg/mL to higher values depending on the strain tested .
Eigenschaften
CAS-Nummer |
82189-04-6 |
---|---|
Molekularformel |
C36H50N2O8 |
Molekulargewicht |
638.8 g/mol |
IUPAC-Name |
[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1 |
InChI-Schlüssel |
VVJDHJZQBGWPEQ-UOZMSBJPSA-N |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Isomerische SMILES |
C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
Kanonische SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Aussehen |
Pale yellow powder |
Synonyme |
Mycotrienin II; SDZ-115 962 |
Herkunft des Produkts |
United States |
Q1: What is known about the resistance mechanisms associated with Ansatrienin B?
A2: Research indicates that tumor cells harboring the A399V mutation in the elongation factor eEF1A1 demonstrate cross-resistance to Ansatrienin B and other structurally distinct compounds like didemnin B, ternatin, and nannocystin A []. This suggests that these agents might share a similar mechanism of action, potentially involving eEF1A1 as a common target. The A399V mutation in eEF1A1 could alter drug binding or downstream signaling, leading to resistance. Understanding these resistance mechanisms is crucial for developing strategies to overcome resistance and enhance the therapeutic efficacy of Ansatrienin B and related compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.